molecular formula C20H17ClN4O2 B15003964 3-(4-Chlorophenyl)-6-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrimidin-7-amine

3-(4-Chlorophenyl)-6-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B15003964
M. Wt: 380.8 g/mol
InChI Key: BQSIVARDMPFLHO-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-6-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrimidin-7-amine is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core substituted with 4-chlorophenyl and 3,4-dimethoxyphenyl groups. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 3-(4-Chlorophenyl)-6-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Substitution reactions:

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.

Industrial production methods may involve optimization of these steps to enhance yield and reduce costs, often employing continuous flow reactors and automated systems for large-scale synthesis.

Chemical Reactions Analysis

3-(4-Chlorophenyl)-6-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific functional groups are replaced by others under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

3-(4-Chlorophenyl)-6-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrimidin-7-amine has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating various diseases.

    Industry: The compound may be used in the development of new materials and chemical products with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-6-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and influencing cellular signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved in its effects.

Comparison with Similar Compounds

3-(4-Chlorophenyl)-6-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrimidin-7-amine can be compared with other similar compounds, such as:

    Dimethomorph: A fungicide with a similar structural motif but different functional groups and applications.

    PP2: A selective inhibitor of Src family tyrosine kinases, which shares the pyrazolo[1,5-a]pyrimidine core but has different substituents and biological activities.

The uniqueness of this compound lies in its specific substituents and the resulting chemical and biological properties, which distinguish it from other related compounds.

Properties

Molecular Formula

C20H17ClN4O2

Molecular Weight

380.8 g/mol

IUPAC Name

3-(4-chlorophenyl)-6-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C20H17ClN4O2/c1-26-17-8-5-13(9-18(17)27-2)15-10-23-20-16(11-24-25(20)19(15)22)12-3-6-14(21)7-4-12/h3-11H,22H2,1-2H3

InChI Key

BQSIVARDMPFLHO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(N3C(=C(C=N3)C4=CC=C(C=C4)Cl)N=C2)N)OC

Origin of Product

United States

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